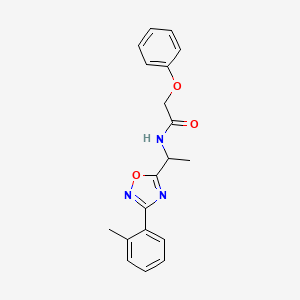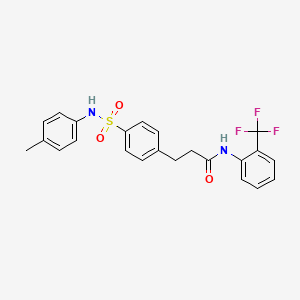
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide, also known as TAK-659, is a chemical compound that has been studied for its potential use in treating various diseases.
Mécanisme D'action
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide inhibits BTK by binding to its active site, preventing it from phosphorylating downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide can inhibit the growth of cancer cells and reduce inflammation in autoimmune disorders. It has also been found to improve the survival rate of mice with lymphoma and reduce the severity of symptoms in models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more soluble analogs of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide that can be administered more easily in vivo. Additionally, further studies are needed to fully understand the mechanisms of action of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide and its potential applications in various diseases.
In conclusion, 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide is a promising chemical compound that has been studied for its potential use in treating various diseases. Its specificity for BTK and its ability to inhibit the growth of cancer cells and reduce inflammation make it a promising candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential applications in various diseases.
Méthodes De Synthèse
The synthesis of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with p-toluenesulfonyl chloride to form 4-(N-(p-tolyl)sulfamoyl)aniline. This compound is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base to form 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of these diseases.
Propriétés
IUPAC Name |
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3S/c1-16-6-11-18(12-7-16)28-32(30,31)19-13-8-17(9-14-19)10-15-22(29)27-21-5-3-2-4-20(21)23(24,25)26/h2-9,11-14,28H,10,15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZREXDUHIZLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)
![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)


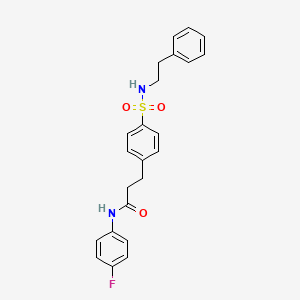
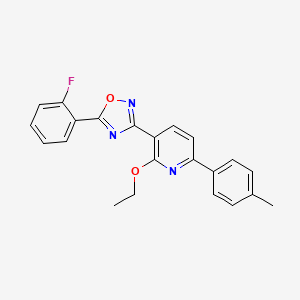
![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)
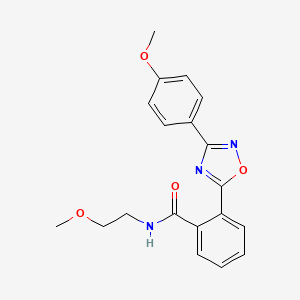
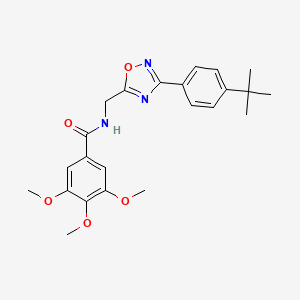
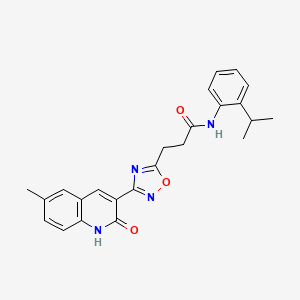

![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)

